2-chloro-N-{4-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-5-(propan-2-yl)-1,3-thiazole-4-carboxamide 2-chloro-N-{4-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-5-(propan-2-yl)-1,3-thiazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14803773
InChI: InChI=1S/C18H17ClN4O2S/c1-10(2)15-13(22-18(19)26-15)17(25)21-12-6-4-11(5-7-12)14(24)16-20-8-9-23(16)3/h4-10H,1-3H3,(H,21,25)
SMILES:
Molecular Formula: C18H17ClN4O2S
Molecular Weight: 388.9 g/mol

2-chloro-N-{4-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-5-(propan-2-yl)-1,3-thiazole-4-carboxamide

CAS No.:

Cat. No.: VC14803773

Molecular Formula: C18H17ClN4O2S

Molecular Weight: 388.9 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-N-{4-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-5-(propan-2-yl)-1,3-thiazole-4-carboxamide -

Specification

Molecular Formula C18H17ClN4O2S
Molecular Weight 388.9 g/mol
IUPAC Name 2-chloro-N-[4-(1-methylimidazole-2-carbonyl)phenyl]-5-propan-2-yl-1,3-thiazole-4-carboxamide
Standard InChI InChI=1S/C18H17ClN4O2S/c1-10(2)15-13(22-18(19)26-15)17(25)21-12-6-4-11(5-7-12)14(24)16-20-8-9-23(16)3/h4-10H,1-3H3,(H,21,25)
Standard InChI Key KEIBYZHFGBKBND-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=C(N=C(S1)Cl)C(=O)NC2=CC=C(C=C2)C(=O)C3=NC=CN3C

Introduction

Structural Overview

The compound consists of the following key structural features:

  • Thiazole Core: The 1,3-thiazole ring serves as the central scaffold, which is known for its bioactive properties.

  • Substituents:

    • A 2-chloro group, which can influence the compound's electronic properties and reactivity.

    • A carboxamide group at position 4 of the thiazole ring.

    • A propan-2-yl group at position 5, which adds hydrophobicity.

    • A phenyl ring substituted with a (1-methyl-1H-imidazol-2-yl)carbonyl group, enhancing its potential for hydrogen bonding and interaction with biological targets.

Synthesis Pathway

While specific synthesis details for this compound are not directly available in the provided results, compounds with similar structures typically follow these synthetic steps:

  • Formation of the Thiazole Ring:

    • Thiazoles are commonly synthesized via Hantzsch or Gewald reactions using α-haloketones and thioureas or sulfur-containing reagents.

  • Functionalization:

    • The introduction of substituents like the chloro group and isopropyl group on the thiazole ring is achieved through selective halogenation and alkylation reactions.

  • Amide Bond Formation:

    • The carboxamide group is introduced by reacting a carboxylic acid or its derivative (e.g., acid chloride) with an amine.

  • Imidazole Attachment:

    • The phenyl ring can be functionalized with an imidazole derivative via Friedel-Crafts acylation or other coupling strategies.

Antimicrobial Activity

Thiazole derivatives are widely recognized for their antimicrobial properties due to their ability to disrupt bacterial enzyme systems. The inclusion of an imidazole moiety further enhances this activity by targeting microbial cytochrome P450 enzymes.

Anticancer Potential

Compounds with similar structures have shown cytotoxic activity against various cancer cell lines by interfering with DNA synthesis or inducing apoptosis. The presence of electron-withdrawing groups like chlorine often enhances such activity.

Anti-inflammatory Effects

The ability of thiazoles to inhibit cyclooxygenase (COX) enzymes makes them promising candidates for anti-inflammatory drug development.

Analytical Data

To confirm the identity and purity of this compound, standard analytical techniques would be employed:

TechniqueExpected Observations
NMR SpectroscopySignals corresponding to aromatic protons, thiazole protons, and imidazole protons.
Mass SpectrometryMolecular ion peak at m/z ~362 (M+H)+.
IR SpectroscopyPeaks for amide (C=O stretch), thiazole (C=N stretch), and imidazole groups.

Applications and Future Directions

  • Drug Development: Its structure suggests potential as a lead compound for developing drugs targeting infectious diseases or cancer.

  • Molecular Probes: It could serve as a probe in biochemical assays due to its functional groups that facilitate binding to biomolecules.

  • Structure Optimization: Modifying substituents on the thiazole or phenyl rings could improve activity and selectivity against specific targets.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator